2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-)
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Overview
Description
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound known for its unique chemical properties and applications. It is composed of a diazonium salt and tetrachlorozincate, making it a valuable reagent in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-diethoxy-4-morpholin-4-ylbenzene followed by the reaction with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition is crucial to maintain the stability of the diazonium salt during production .
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis to introduce functional groups.
Coupling Reactions: Utilized in the formation of azo compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or phenols under mild acidic conditions.
Coupling Reactions: Often carried out in the presence of a base like sodium hydroxide to facilitate the formation of azo bonds.
Major Products Formed
Substitution Reactions: Yield substituted aromatic compounds.
Coupling Reactions: Produce azo compounds, which are valuable in dye and pigment industries.
Scientific Research Applications
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, while the tetrachlorozincate component provides stability and enhances reactivity .
Comparison with Similar Compounds
Similar Compounds
2,5-diethoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate: Similar structure but different counterion.
2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar diazonium salt with different alkoxy groups
Uniqueness
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of diazonium and tetrachlorozincate, which provides distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
6023-29-6 |
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Molecular Formula |
C28H40Cl4N6O6Zn |
Molecular Weight |
763.8 g/mol |
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H20N3O3.4ClH.Zn/c2*1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;;/h2*9-10H,3-8H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
SZLASIXKMJGXJR-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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